1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde
Overview
Description
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, like other indole derivatives, plays a crucial role in cell biology and has been the subject of extensive research due to its potential biological activities .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the specific biological activity being expressed.
Result of Action
Given the diverse biological activities of indole derivatives, the effects could range from antiviral effects to anti-inflammatory and anticancer effects, among others .
Chemical Reactions Analysis
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: The compound’s potential therapeutic effects make it a candidate for drug development and pharmacological studies.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
2,3-dimethylindole: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2,3-dimethyl-1-propan-2-ylindole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9(2)15-11(4)10(3)13-7-12(8-16)5-6-14(13)15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDLLYXYDUNXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C=O)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197597 | |
Record name | 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-19-1 | |
Record name | 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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